molecular formula C12H11ClN2O2 B14776875 Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate

Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate

Cat. No.: B14776875
M. Wt: 250.68 g/mol
InChI Key: TZCPEADKUGGIIA-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate is a chemical compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry . This compound, in particular, is known for its potential pharmacological properties and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate typically involves the reaction of 7-chloro-1,6-naphthyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation, but studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate can be compared with other naphthyridine derivatives such as:

    1,6-Naphthyridine: Known for its antimicrobial properties.

    1,8-Naphthyridine: Used in the treatment of bacterial infections.

    2,7-Naphthyridine: Studied for its anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)5-9-4-3-8-7-14-11(13)6-10(8)15-9/h3-4,6-7H,2,5H2,1H3

InChI Key

TZCPEADKUGGIIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC(=NC=C2C=C1)Cl

Origin of Product

United States

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